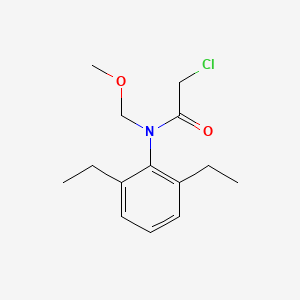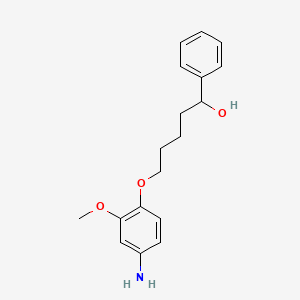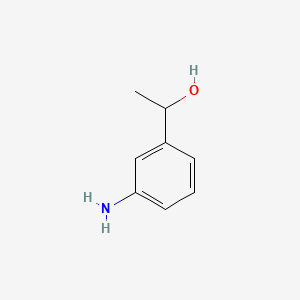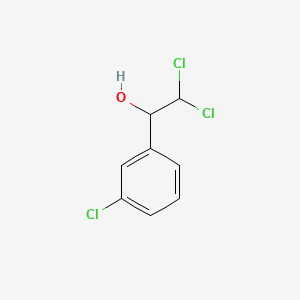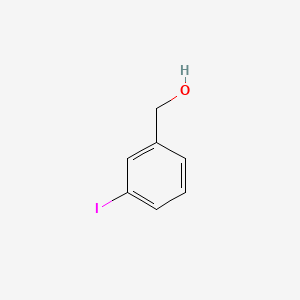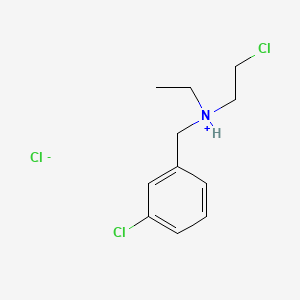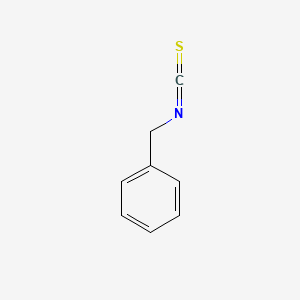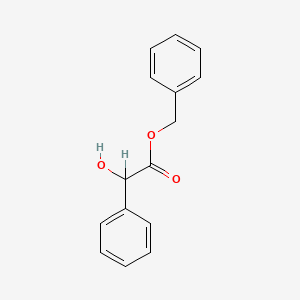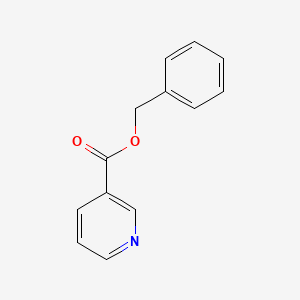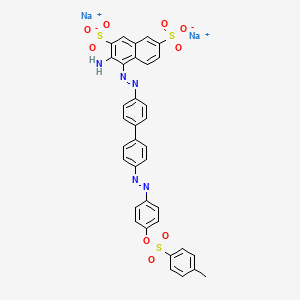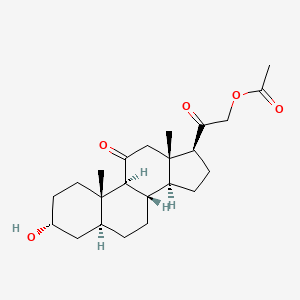
Alfadolone acetate
説明
Alfadolone acetate, also known as Alphadolone acetate, is a corticosteroid hormone . It is a neuroactive steroid and general anesthetic . Along with alfaxolone, it is one of the components of the anesthetic drug mixture althesin .
Synthesis Analysis
The invention provides scaled up and/or GMP methods for preparing neuroactive steroids, such as alfaxalone, alfadolone, and alfadolone acetate .Molecular Structure Analysis
The molecular formula of Alfadolone acetate is C23H34O5 . The IUPAC name is [2- [(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .Physical And Chemical Properties Analysis
The molecular weight of Alfadolone acetate is 390.5 g/mol . The exact mass is 390.24 .Relevant Papers There are several papers related to Alfadolone acetate. For instance, one paper discusses the antinociceptive properties of neurosteroids, including Alfadolone . Another paper discusses the porphyrin-inducing activity of Alfaxolone and Alfadolone acetate in chick embryo liver cells .
科学的研究の応用
Anesthesia
Alfadolone acetate is a component of Althesin, a medication used for anesthesia . Althesin, which also includes Alfaxalone, is one of the modern intravenous agents used for the induction and maintenance of anesthesia . It has been used in clinical practice due to its desirable properties, such as rapid blood-brain equilibration, high potency, and a steep dose-response curve .
Metabolism Studies
Alfadolone acetate has been used in studies to understand the in vivo metabolism of anesthetics . Gas chromatograph-mass spectrometry has been used to study the metabolism of Althesin (alphaxalone and alfadolone acetate) in humans . Two metabolites, 20 alpha-reduced alphaxalone and alfadolone, as well as the two parent steroids, have been detected in the plasma during and after an infusion of Althesin .
Pharmacokinetic Research
Research on Alfadolone acetate has contributed to our understanding of the pharmacokinetics of anesthetic agents . The drug’s rapid plasma clearance and small volume of distribution minimize the potential for tissue accumulation . This makes it an important subject in pharmacokinetic research.
Neurological Research
Alfadolone acetate has been used in neurological research, particularly in studies related to the effects of various anesthetics on the brain . For example, it has been used in experiments involving cell-selective lesions made using ibotenic acid .
Toxicology Studies
The study of Alfadolone acetate’s metabolism and excretion has implications for toxicology . Understanding how the body processes and eliminates this compound can help predict its potential toxic effects and inform safe usage guidelines .
Development of New Anesthetic Agents
The properties and effects of Alfadolone acetate have informed the development of new anesthetic agents . By understanding how Alfadolone acetate works and how the body responds to it, researchers can design new drugs with improved efficacy, safety, and side effect profiles .
作用機序
Target of Action
Alfadolone acetate primarily targets the GABA_A receptors . These receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system (CNS). They play a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Alfadolone acetate acts as a positive allosteric modulator on GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA on the GABA_A receptor, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuron, making it less likely to depolarize and transmit a subsequent action potential . In other words, alfadolone acetate enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
By enhancing the inhibitory effects of GABA, alfadolone acetate can affect mood, sedation, and seizure threshold, among other things .
Pharmacokinetics
It is known that the drug is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
The primary result of alfadolone acetate’s action is a decrease in neuronal excitability, leading to its effects as a general anesthetic . This can result in loss of consciousness and a lack of sensation, making it useful for procedures requiring anesthesia . Additionally, alfadolone acetate has been noted to have antinociceptive effects, meaning it can block the detection of painful or harmful stimuli .
Action Environment
The environment in which alfadolone acetate acts can influence its efficacy and stability. Factors such as the presence of other drugs, the patient’s physiological state, and the specific characteristics of the patient’s GABA_A receptors can all influence the drug’s effects . .
特性
IUPAC Name |
[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJOQYLXZPQQMX-FWROMSNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045443 | |
| Record name | Alfadolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alfadolone acetate | |
CAS RN |
23930-37-2 | |
| Record name | (3α,5α)-21-(Acetyloxy)-3-hydroxypregnane-11,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfadolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfadolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5α-pregnane-11,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFADOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00TN4GS00S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



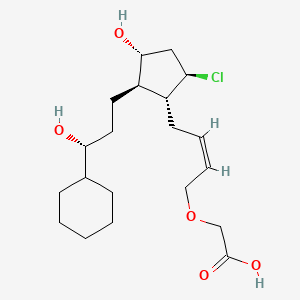

![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
